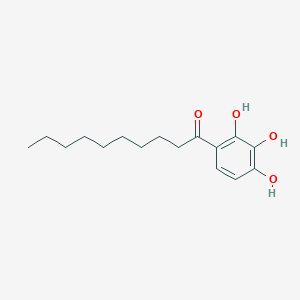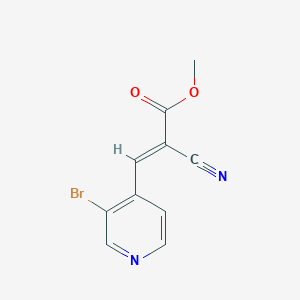
Chlorodecylmercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorodecylmercury is an organomercury compound with the chemical formula C₁₀H₂₁ClHg. It is a member of the broader class of organomercury compounds, which are characterized by the presence of a carbon-mercury bond. These compounds are known for their stability towards air and moisture but are sensitive to light .
Méthodes De Préparation
Chlorodecylmercury can be synthesized through various methods. One common approach involves the direct reaction of hydrocarbons with mercury(II) salts. For instance, the reaction of decyl chloride with mercuric chloride can yield this compound. The reaction conditions typically require an inert atmosphere and the use of solvents like diethyl ether .
Analyse Des Réactions Chimiques
Chlorodecylmercury undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and decane.
Common reagents used in these reactions include sodium borohydride for reduction and sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chlorodecylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: In biological studies, this compound is used to investigate the effects of mercury compounds on cellular processes.
Medicine: Although not commonly used in modern medicine due to its toxicity, it has been studied for its potential therapeutic effects in the past.
Mécanisme D'action
The mechanism of action of chlorodecylmercury involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This binding can lead to the inhibition of enzymes and other proteins, ultimately affecting cellular metabolism and function .
Comparaison Avec Des Composés Similaires
Chlorodecylmercury can be compared to other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share the characteristic carbon-mercury bond, this compound is unique due to its longer carbon chain, which can influence its reactivity and toxicity. Similar compounds include:
- Methylmercury (CH₃Hg)
- Ethylmercury (C₂H₅Hg)
- Phenylmercury (C₆H₅Hg) .
This compound stands out due to its specific applications in industrial processes and its distinct chemical properties.
Propriétés
Numéro CAS |
78571-20-7 |
|---|---|
Formule moléculaire |
C10H21ClHg |
Poids moléculaire |
377.32 g/mol |
Nom IUPAC |
chloro(decyl)mercury |
InChI |
InChI=1S/C10H21.ClH.Hg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q;;+1/p-1 |
Clé InChI |
NWFMTIILEVNTSX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)
![3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B11962024.png)
![N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide](/img/structure/B11962028.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962030.png)
![7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11962035.png)


![diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11962046.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11962047.png)

![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962054.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11962058.png)

